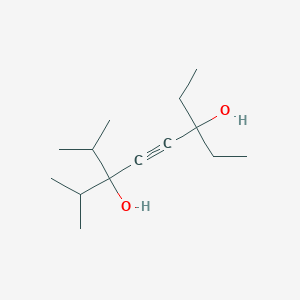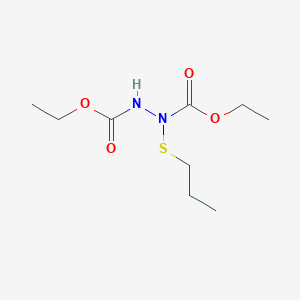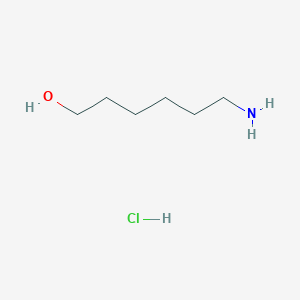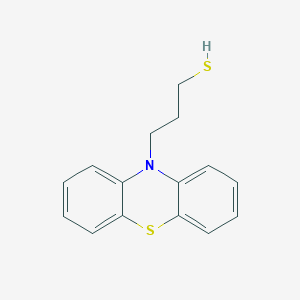
3-(10H-Phenothiazin-10-YL)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10H-Phenothiazin-10-YL)propane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a phenothiazine core attached to a propane-1-thiol group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10H-Phenothiazin-10-YL)propane-1-thiol typically involves the reaction of phenothiazine with a suitable alkylating agent. One common method is the reaction of phenothiazine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(10H-Phenothiazin-10-YL)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenothiazine core can be reduced under specific conditions to form dihydrophenothiazine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Thioethers or other substituted derivatives.
Applications De Recherche Scientifique
3-(10H-Phenothiazin-10-YL)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(10H-Phenothiazin-10-YL)propane-1-thiol involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the thiol group can form covalent bonds with proteins, altering their function and activity. These interactions contribute to the compound’s biological and pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with a similar core structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
3-(10H-Phenothiazin-10-YL)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other phenothiazine derivatives that may lack this functional group.
Propriétés
Numéro CAS |
193065-08-6 |
|---|---|
Formule moléculaire |
C15H15NS2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
3-phenothiazin-10-ylpropane-1-thiol |
InChI |
InChI=1S/C15H15NS2/c17-11-5-10-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,17H,5,10-11H2 |
Clé InChI |
VSGUBZQNHFGUOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


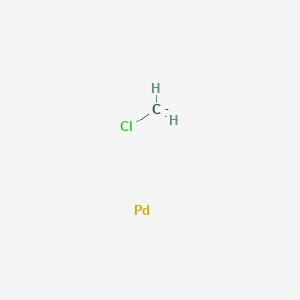
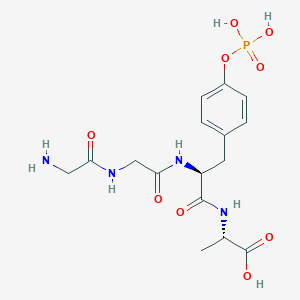
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)




